2,2-Difluoroethyl nonafluorobutanesulfonate
Overview
Description
2,2-Difluoroethyl nonafluorobutanesulfonate is a fluorinated organic compound known for its unique chemical and biological properties. It is a sulfonate ester that contains two fluorine atoms and a nonafluorobutanesulfonyl group attached to an ethyl group. This compound has garnered attention in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl nonafluorobutanesulfonate typically involves the reaction of 2,2-difluoroethanol with nonafluorobutanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl nonafluorobutanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Electrophilic addition: The compound can participate in electrophilic addition reactions due to the presence of the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Electrophilic addition: Reagents such as halogens and acids can be used under mild conditions to facilitate the addition reactions.
Major Products Formed
The major products formed from these reactions include substituted ethyl derivatives where the sulfonate group is replaced by the nucleophile or the electrophile added to the ethyl group .
Scientific Research Applications
2,2-Difluoroethyl nonafluorobutanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2-Difluoroethyl nonafluorobutanesulfonate exerts its effects involves the formation of stable complexes with nucleophiles. The electron-withdrawing fluorine atoms increase the acidity of the α-proton, enhancing the compound’s reactivity towards nucleophiles. This allows for selective modification of biological molecules and the creation of stable bioisosteres for various pharmacophores .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Difluoroethyl nonafluorobutanesulfonate is unique due to its combination of two fluorine atoms and a nonafluorobutanesulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
2,2-difluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O3S/c7-2(8)1-20-21(18,19)6(16,17)4(11,12)3(9,10)5(13,14)15/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJUPHWJHCYGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895713 | |
Record name | 2,2-Difluoroethyl nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036375-28-6 | |
Record name | 2,2-Difluoroethyl nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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